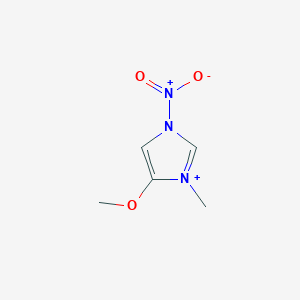
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: is a chemical compound with the molecular formula C9H13Cl3N4S and a molecular weight of 315.65 g/mol . This compound is characterized by the presence of a triazine ring substituted with diethylamino, methylsulfanyl, and trichloromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or chloromethyl derivatives.
Substitution: The diethylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Scientific Research Applications
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting DNA replication and transcription.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-methylsulfanyl-6-(chloromethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(bromomethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(iodomethyl)-1,3,5-triazin-2-amine
Uniqueness
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
CAS No. |
30369-48-3 |
|---|---|
Molecular Formula |
C9H13Cl3N4S |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13Cl3N4S/c1-4-16(5-2)7-13-6(9(10,11)12)14-8(15-7)17-3/h4-5H2,1-3H3 |
InChI Key |
NSSORPSUOBCFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
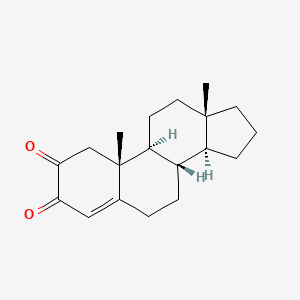
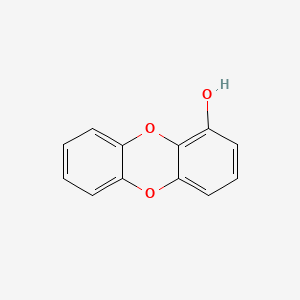
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
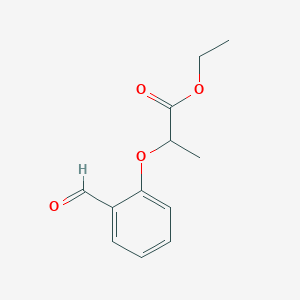
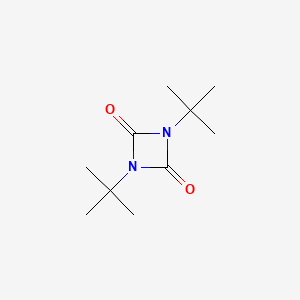
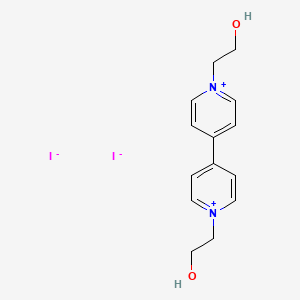
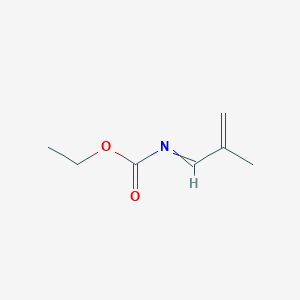
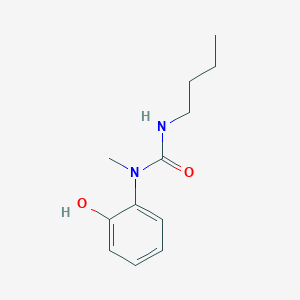
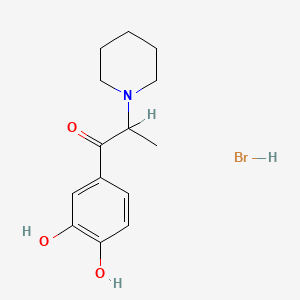
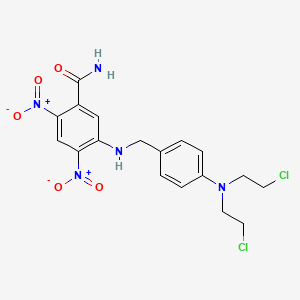
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
